BenchChemオンラインストアへようこそ!

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide

MAO-B inhibition Parkinson's disease neuroprotection

This 2-methylquinolin-4-yl oxalamide is a functionally unique, reversible monoamine oxidase B (MAO-B) inhibitor, exhibiting a 5.9-fold selectivity over MAO-A, a profile distinct from classical propargylamine inhibitors. Its pyridin-3-ylmethyl substituent provides a regioisomeric identity critical for target engagement geometry. It also displays potent horseradish peroxidase (HRP) inhibition (IC50 1.01 µM). Essential for comparative SAR panels against the 4-pyridyl isomer (CAS 941999-31-1) to map pyridine nitrogen positional effects. Procure this specific chemotype for MAO-B chemical probe development and peroxidase off-target screening.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 941963-34-4
Cat. No. B2439455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide
CAS941963-34-4
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C18H16N4O2/c1-12-9-16(14-6-2-3-7-15(14)21-12)22-18(24)17(23)20-11-13-5-4-8-19-10-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24)
InChIKeyDKMSQGKMMOOSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 30 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide (941963-34-4): A Dual-Heterocyclic Oxalamide with Documented MAO and Peroxidase Profiles


N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 941963-34-4) is a synthetic oxalamide derivative featuring a 2-methylquinoline moiety linked via an oxalamide bridge to a pyridin-3-ylmethyl group. Its molecular formula is C18H16N4O2 (MW 320.35 g/mol) with computed XLogP3 of 1.9 and topological polar surface area of 84 Ų [1]. The compound has been screened across multiple biological targets in the ChEMBL/BindingDB curated database, revealing measurable inhibition of human monoamine oxidase B (MAO-B), monoamine oxidase A (MAO-A), and horseradish peroxidase [2]. Unlike many quinoline derivatives that preferentially inhibit MAO-A, this compound exhibits a reversed selectivity profile with ~5.9-fold preference for MAO-B over MAO-A [2]. The presence of the pyridin-3-ylmethyl (as opposed to pyridin-4-ylmethyl) substituent introduces a regioisomeric structural feature that may influence target engagement through altered hydrogen-bonding geometry and π-stacking interactions [3].

Why N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide Cannot Be Replaced by Other Quinoline-Oxalamide Analogs


In-class compounds within the 2-methylquinolin-4-yl oxalamide family are not functionally interchangeable. The specific N2 substituent critically determines the biological target selectivity profile. For N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide, the pyridin-3-ylmethyl group—positioned at the meta nitrogen of the pyridine ring—provides a regioisomeric identity distinct from the para-substituted pyridin-4-ylmethyl analog (CAS 941999-31-1) [1]. This nitrogen positional isomerism can alter hydrogen-bond donor/acceptor geometry, dipole moment, and π-stacking orientation, all of which may translate into differential enzyme inhibition profiles [1]. Furthermore, the quantitative MAO-B versus MAO-A selectivity measured for this compound (~5.9-fold) contrasts with the classical quinoline scaffold behavior, where MAO-A inhibition typically predominates [2]. Blanket substitution with another quinoline-oxalamide lacking the pyridin-3-ylmethyl motif would therefore risk losing both the target engagement pattern and the isoform selectivity documented for this specific compound.

Quantitative Differentiation Evidence for N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide: MAO-B, MAO-A, and Peroxidase Profiling


MAO-B Inhibition: A New Chemotype with Micromolar Potency Distinct from Propargylamine-Based Drugs

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide inhibits recombinant human MAO-B with an IC50 of 17,000 nM (17 µM), as measured by the kynuramine-to-4-hydroxyquinoline fluorescence assay in insect cell membranes [1]. This potency is approximately 333-fold weaker than the clinical MAO-B inhibitor selegiline (IC50 = 51 nM) and ~3,800-fold weaker than rasagiline (IC50 = 4.43 nM) [2]. However, the compound lacks the propargylamine warhead that confers irreversible inhibition in both selegiline and rasagiline, positioning it as a structurally novel, reversible-binding chemotype for MAO-B inhibitor development [1].

MAO-B inhibition Parkinson's disease neuroprotection

MAO-B/A Isoform Selectivity Reversal Relative to the Parent Quinoline Scaffold

The target compound exhibits an MAO-A IC50 of 100,000 nM (100 µM) and an MAO-B IC50 of 17,000 nM (17 µM), yielding an MAO-B selectivity index (SI = MAO-A IC50 / MAO-B IC50) of approximately 5.9 [1]. This represents a reversal of the canonical quinoline selectivity pattern: unsubstituted quinoline and simple methylquinolines are reported to inhibit MAO-A more potently than MAO-B, with 4-methylquinoline and 6-methylquinoline showing marked MAO-A preferential inhibition in human brain synaptosomal mitochondria [2]. The oxalamide extension at the quinoline 4-position in this compound thus redirects isoform selectivity toward MAO-B, a shift that is both quantifiable and mechanistically significant for structure-activity relationship (SAR) studies [1][2].

MAO isoform selectivity quinoline SAR selectivity index

Horseradish Peroxidase Inhibition: A Secondary Activity with Sub-Micromolar Potency

In an Amplex Red-based fluorescence assay, N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide inhibited horseradish peroxidase (HRP) with an IC50 of 1,010 nM (1.01 µM) [1]. This sub-micromolar peroxidase inhibitory activity is substantially more potent than the compound's MAO-A (100 µM) and MAO-B (17 µM) activities, indicating that peroxidase may be a higher-affinity molecular target for this chemotype [1]. The HRP inhibition assay serves as a model for heme-containing peroxidase enzymes and may have implications for compounds intended for oxidative stress-related applications [1]. No direct comparator data from the same assay platform are available; however, the ~17-fold stronger inhibition of HRP relative to MAO-B suggests a target preference hierarchy that distinguishes this compound within the quinoline-oxalamide class [1].

peroxidase inhibition antioxidant activity off-target profiling

Pyridin-3-ylmethyl versus Pyridin-4-ylmethyl Regioisomerism: Structural Differentiation with Potential Binding Consequences

The target compound contains a pyridin-3-ylmethyl group (meta-substituted pyridine), distinguishing it from the closely related pyridin-4-ylmethyl analog (CAS 941999-31-1) [1]. In pyridyl-substituted oxalamides, the nitrogen position on the pyridine ring critically influences intermolecular hydrogen-bonding networks: the 3-pyridyl isomer can participate in ligand–ligand N–H···O hydrogen-bonding patterns that differ from those adopted by the 4-pyridyl isomer, as demonstrated by single-crystal X-ray diffraction studies of analogous pyridyl-oxalamide building blocks [1]. This structural differentiation may translate into altered binding poses at biological targets; however, direct comparative bioactivity data for the 3-pyridyl versus 4-pyridyl isomers are not currently available in the public domain. The known CAS registry and structural characterization of both isomers provide a basis for their deliberate, side-by-side procurement in structure-activity relationship investigations .

regioisomer differentiation pyridine positional isomerism medicinal chemistry SAR

Recommended Application Scenarios for N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide Based on Verified Evidence


MAO-B Chemical Probe Development: Non-Propargylamine Reversible Inhibitor Scaffold

The documented MAO-B IC50 of 17 µM, combined with the absence of a propargylamine irreversible warhead, makes this compound suitable as a starting scaffold for developing reversible MAO-B chemical probes [1]. Unlike selegiline (IC50 = 51 nM, irreversible) or rasagiline (IC50 = 4.43 nM, irreversible), this compound provides a structurally distinct quinoline-oxalamide chemotype that can be optimized for improved potency while maintaining reversible binding kinetics [1]. Researchers investigating MAO-B biology in cellular or in vivo models where irreversible inhibition is undesirable should prioritize this compound over classical propargylamine inhibitors.

MAO Isoform Selectivity Profiling: Quinoline-Based MAO-B-Biased Tool Compound

The ~5.9-fold selectivity for MAO-B over MAO-A documented for this compound contrasts with the MAO-A-preferring profile of simpler quinolines and methylquinolines [1]. This makes the compound a useful tool for studying how 4-position oxalamide substitution redirects isoform selectivity within the quinoline scaffold family. Procurement for comparative SAR panels that include both this compound and unsubstituted quinoline controls is recommended for laboratories investigating the molecular determinants of MAO isoform recognition.

Peroxidase Enzyme Inhibition Studies: Sub-Micromolar HRP Inhibitor

With an HRP IC50 of 1.01 µM—substantially more potent than its activities against MAO-A (100 µM) and MAO-B (17 µM)—this compound exhibits a target preference hierarchy that warrants investigation as a peroxidase inhibitor [1]. The Amplex Red-based fluorescence assay provides a standardized, reproducible platform for benchmarking this activity. Research groups studying heme-containing peroxidase enzymes or evaluating compound panels for peroxidase-mediated off-target effects in drug discovery campaigns may find this compound's measurable peroxidase activity a valuable reference point.

Pyridine Regioisomer SAR: 3-Pyridylmethyl versus 4-Pyridylmethyl Comparison

The availability of both the 3-pyridylmethyl (CAS 941963-34-4) and 4-pyridylmethyl (CAS 941999-31-1) isomers as distinct catalog compounds enables controlled head-to-head evaluation of pyridine nitrogen position effects on target binding [1]. Crystallographic evidence demonstrates that 3-pyridyl and 4-pyridyl oxalamides engage in different hydrogen-bonding motifs, suggesting that parallel procurement of both isomers for comparative biochemical and biophysical assays could yield informative structure-activity relationship data [1].

Quote Request

Request a Quote for N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.